

# Application Notes and Protocols: Systemin Treatment for Inducing Resistance Against Fungal Pathogens

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Systemin

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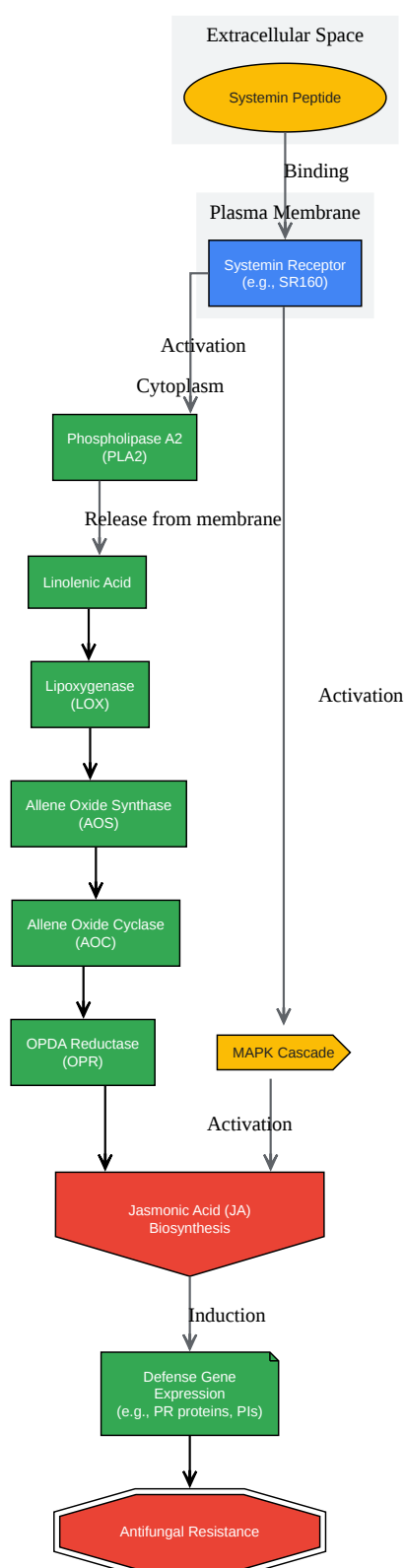
## Introduction

**Systemin**, an 18-amino acid polypeptide hormone, is a key signaling molecule in the wound response of plants, particularly within the Solanaceae family.[1] Its role in inducing systemic acquired resistance (SAR) against insect herbivores is well-established. Emerging research now demonstrates that exogenous application of **systemin** can also effectively induce resistance against pathogenic fungi, offering a promising avenue for the development of novel, peptide-based biofungicides. This document provides a comprehensive overview of the application of **systemin** for antifungal defense, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

## Mechanism of Action: The Jasmonate Signaling Cascade

**Systemin**-induced resistance is primarily mediated through the activation of the jasmonic acid (JA) signaling pathway. Upon perception by a cell surface receptor, **systemin** triggers a cascade of intracellular events that culminate in the synthesis of JA and the expression of a suite of defense-related genes.

Signaling Pathway Diagram:



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Caption: **Systemin** signaling pathway leading to antifungal resistance.

## Quantitative Data on Efficacy

Exogenous application of **systemin** has been shown to significantly reduce the severity of diseases caused by necrotrophic fungal pathogens such as *Botrytis cinerea* (gray mold) and *Fusarium oxysporum* (Fusarium wilt) in tomato plants.

Fungal Pathogen	Plant Species	Treatment Method	Systemin Concentration	Observed Effect	Reference
Botrytis cinerea	Solanum lycopersicum (Tomato)	Foliar Spotting	100 pM	Reduced leaf colonization and lesion size.	<a href="#">[2]</a>
Botrytis cinerea	Solanum lycopersicum (Tomato)	Hydroponic Culture	100 pM	Reduced leaf colonization and lesion size.	<a href="#">[2]</a>
Fusarium oxysporum	Solanum lycopersicum (Tomato)	Combined with Trichoderma afroharzianum T22	100 pM / 100 fM	Increased plant survival rate.	
Botrytis cinerea	Solanum lycopersicum (Tomato)	Soil Drench	20 nM	Induced proteomic and metabolomic changes associated with resistance.	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Preparation of Systemin Stock Solution

Objective: To prepare a stable, concentrated stock solution of **systemin** peptide for use in plant treatment experiments.

Materials:

- **Systemin** peptide (synthetic, >95% purity)
- Sterile, nuclease-free water
- Sterile, 1.5 mL microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required mass of **systemin** peptide to prepare a 1 mM stock solution. The molecular weight of **systemin** (AVQSKPPSKRDPPKMQTD) is approximately 2037.3 g/mol .
- Weigh the calculated amount of **systemin** peptide in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mM.
- Gently vortex the tube until the peptide is completely dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 10-20  $\mu$ L) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.

## Protocol 2: Foliar Application of Systemin for Induction of Fungal Resistance

Objective: To apply **systemin** directly to plant foliage to induce a systemic resistance response.

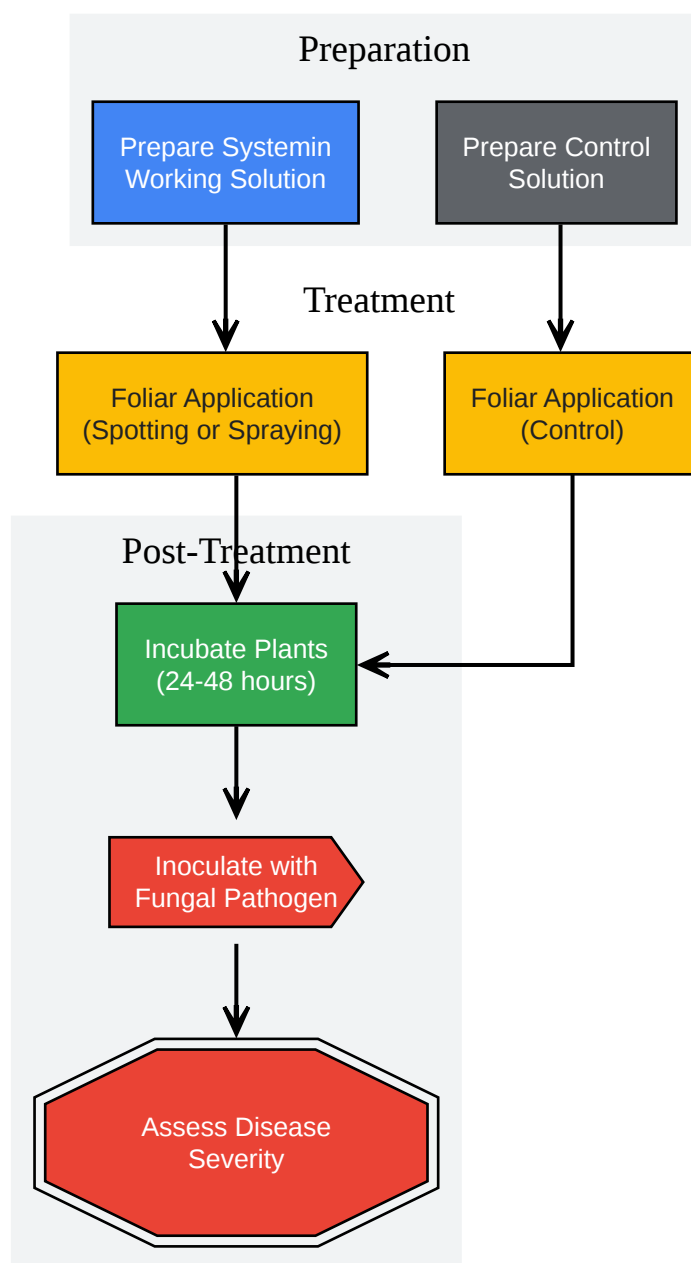
#### Materials:

- **Systemin** stock solution (1 mM)
- Sterile, nuclease-free water
- Micropipette with sterile filter tips or a fine-mist sprayer
- Tomato plants (e.g., *Solanum lycopersicum*), 4-5 weeks old
- Control solution (sterile water or a solution with a scrambled peptide sequence)

#### Procedure:

- Preparation of Working Solution: Dilute the 1 mM **systemin** stock solution in sterile, nuclease-free water to the desired final concentration (e.g., 100 pM or 100 nM). Prepare a sufficient volume to treat all experimental plants.
- Treatment Application:
  - Foliar Spotting: Using a micropipette, carefully apply small droplets (e.g., 5-10  $\mu$ L) of the **systemin** working solution to the adaxial (upper) surface of fully expanded leaves. Apply to several leaves per plant to ensure systemic signal induction.
  - Foliar Spraying: Alternatively, use a fine-mist sprayer to evenly apply the **systemin** working solution to the entire foliage of the plant until runoff is observed. Ensure consistent coverage for all treated plants.
- Control Group: Treat a separate group of plants with the control solution using the same application method.
- Incubation: Maintain the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
- Pathogen Challenge: After a suitable induction period (e.g., 24-48 hours), inoculate the treated and control plants with the fungal pathogen of interest (see Protocol 4).

#### Experimental Workflow for Foliar Application:



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Caption: Workflow for foliar application of **systemin**.

## Protocol 3: Hydroponic Application of Systemin

Objective: To deliver **systemin** to plants through the root system in a hydroponic setup.

Materials:

- **Systemin** stock solution (1 mM)
- Hydroponic system (e.g., deep water culture or nutrient film technique)
- Murashige and Skoog (MS) basal salt medium or a complete hydroponic nutrient solution
- Tomato seedlings with established root systems
- pH meter and pH adjustment solutions (e.g., 1M KOH and 1M HCl)
- Air pump and air stone (for deep water culture)

#### Procedure:

- **Hydroponic System Setup:** Assemble the hydroponic system and fill the reservoir with the prepared nutrient solution. For tomato plants, a standard MS medium or a commercial tomato hydroponic nutrient solution can be used.[\[4\]](#)
- **Plant Acclimatization:** Gently transfer the tomato seedlings to the hydroponic system, ensuring their roots are submerged in the nutrient solution. Allow the plants to acclimate for 3-5 days.
- **Systemin Treatment:**
  - Calculate the volume of **systemin** stock solution needed to achieve the desired final concentration in the hydroponic reservoir (e.g., 100 pM).
  - Add the calculated volume of **systemin** stock solution directly to the nutrient solution in the reservoir.
  - For the control group, add an equivalent volume of sterile water or a scrambled peptide solution to a separate hydroponic system.
- **System Maintenance:**
  - Monitor and adjust the pH of the nutrient solution daily to maintain it within the optimal range for tomato (typically 5.5-6.5).

- Ensure continuous aeration of the nutrient solution if using a deep water culture system.
- Replenish the nutrient solution as needed.
- Pathogen Challenge: After the desired treatment period (e.g., 24-48 hours), inoculate the plants with the fungal pathogen (see Protocol 4).

## Protocol 4: Fungal Pathogen Inoculation and Disease Assessment

Objective: To challenge **systemin**-treated and control plants with fungal pathogens and quantify the level of resistance.

### A. Botrytis cinerea Inoculation and Lesion Size Measurement

Materials:

- B. cinerea culture grown on potato dextrose agar (PDA)
- Sterile water or potato dextrose broth (PDB)
- Hemocytometer or spectrophotometer for spore counting
- Micropipette and sterile filter tips
- Digital caliper or imaging software for lesion measurement

Procedure:

- Spore Suspension Preparation:
  - Flood a 10-14 day old B. cinerea culture plate with a small volume of sterile water or PDB.
  - Gently scrape the surface with a sterile loop to release the conidia.
  - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  - Adjust the spore concentration to  $1 \times 10^5$  to  $1 \times 10^6$  spores/mL using a hemocytometer.



- Inoculation:
  - On detached leaves or intact plants, place a 5-10  $\mu$ L droplet of the spore suspension onto the adaxial leaf surface.
  - Place the inoculated leaves or plants in a high-humidity chamber (e.g., a sealed container with moist paper towels) in the dark to promote infection.
- Disease Assessment:
  - Measure the diameter of the necrotic lesions at regular intervals (e.g., 24, 48, 72 hours post-inoculation) using a digital caliper.
  - Alternatively, photograph the lesions and measure the area using image analysis software.
  - Compare the lesion size between **systemin**-treated and control plants.

## B. *Fusarium oxysporum* Inoculation and Survival Assay

### Materials:

- *F. oxysporum* culture grown on PDA
- Sterile water
- Hemocytometer or spectrophotometer for spore counting
- Trays or pots for transplanting

### Procedure:

- Inoculum Preparation: Prepare a spore suspension of *F. oxysporum* as described for *B. cinerea*, adjusting the concentration to approximately  $1 \times 10^6$  to  $1 \times 10^7$  spores/mL.
- Root-Dip Inoculation:
  - Gently uproot the **systemin**-treated and control tomato seedlings from their growing medium.

- Carefully wash the roots to remove any soil or debris.
- Dip the roots of the seedlings in the *F. oxysporum* spore suspension for 15-30 minutes.
- Transplanting and Observation:
  - Transplant the inoculated seedlings into pots containing sterile potting mix.
  - Maintain the plants in a growth chamber or greenhouse and observe for the development of Fusarium wilt symptoms (e.g., yellowing, wilting, stunting).
- Disease Assessment:
  - Record the number of surviving and dead plants in each treatment group daily for 2-3 weeks.
  - Calculate the percentage of survival for each treatment.
  - Compare the survival rates between **systemin**-treated and control plants.

## Concluding Remarks

**Systemin** treatment represents a promising and environmentally friendly approach to enhance plant resistance against a range of fungal pathogens. The protocols outlined in this document provide a framework for researchers to investigate and optimize the application of **systemin** for crop protection. Further research is warranted to explore the efficacy of **systemin** in other plant species and against a broader spectrum of fungal diseases, as well as to elucidate the full spectrum of molecular and metabolic changes underlying **systemin**-induced immunity. These efforts will be crucial for translating the potential of **systemin** into practical applications for sustainable agriculture.

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